molecular formula C10H11NO2S B2841257 methyl2-(3-carbamothioylphenyl)acetate CAS No. 2580237-58-5

methyl2-(3-carbamothioylphenyl)acetate

Cat. No.: B2841257
CAS No.: 2580237-58-5
M. Wt: 209.26
InChI Key: LWHZWHNBDYKIBI-UHFFFAOYSA-N
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Description

Methyl 2-(3-carbamothioylphenyl)acetate is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a carbamothioyl group (–NH–C(=S)–) and a methyl ester (–COOCH₃) at the adjacent carbon. While direct literature on this compound is absent in the provided evidence, its structure can be inferred from analogous compounds. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to structurally related esters .

Properties

IUPAC Name

methyl 2-(3-carbamothioylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZWHNBDYKIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(3-carbamothioylphenyl)acetate can be achieved through various methods. One common approach involves the esterification of 3-carbamothioylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. Parameters such as microwave power, concentration of catalyst, and the ratio of methanol to acetic acid are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

methyl2-(3-carbamothioylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl2-(3-carbamothioylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors in biological systems. The carbamothioyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl, acetoacetate ester Precursor for amphetamines
Methyl 2-(4-bromo-3-methoxyphenyl)acetate C₁₀H₁₁BrO₃ Bromo, methoxy, phenylacetate ester Intermediate in organic synthesis
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ Fluoro, benzylamino, acetate ester Potential bioactive scaffold
Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate C₂₂H₂₈N₂O₂ Dibenzylpiperazine, acetate ester Neurological research applications
Methyl 2-(3-carbamothioylphenyl)acetate C₁₀H₁₀N₂O₂S Carbamothioyl, phenylacetate ester Hypothesized enzyme inhibitor N/A
Key Observations:
  • Carbamothioyl vs. Methoxy/Bromo Groups : The carbamothioyl group (–NH–C(=S)–) in the target compound contrasts with electron-donating (methoxy) or halogen (bromo) substituents in analogs. This group may enhance interactions with sulfur-binding enzymes or metal ions, unlike methoxy or bromo groups, which primarily influence electronic or steric properties .
  • Ester Functionality : The methyl ester group is conserved across analogs, suggesting shared roles in improving lipophilicity and metabolic stability compared to carboxylic acids.

Physicochemical Properties

  • Hydrogen Bonding: The carbamothioyl group introduces hydrogen-bond donor/acceptor capacity, unlike non-polar substituents (e.g., bromo), which may enhance solubility in polar solvents .

Q & A

Q. What are the standard synthetic routes for methyl 2-(3-carbamothioylphenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions. For example, esterification using methanol and acid catalysts (e.g., sulfuric acid) under reflux conditions is a common method . Optimization may include adjusting molar ratios (e.g., 1:5 for acid:alcohol), temperature control (60–80°C), and catalyst concentration (1–5 mol%). Monitoring via thin-layer chromatography (TLC) or in-situ FTIR can improve yield by identifying intermediate formation .

Q. What analytical techniques are recommended for characterizing methyl 2-(3-carbamothioylphenyl)acetate?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • NMR Spectroscopy: ¹H and ¹³C NMR for structural elucidation of the carbamothioyl and ester groups (e.g., δ ~3.7 ppm for methoxy protons) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in related ester derivatives .

Q. How can researchers assess the stability of methyl 2-(3-carbamothioylphenyl)acetate under varying experimental conditions?

  • Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .
  • Redox Stability: Test susceptibility to oxidation/reduction using reagents like KMnO₄ or LiAlH₄, followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Orthogonal Assays: Validate enzyme inhibition (e.g., lactate dehydrogenase A) using both fluorometric and colorimetric assays to rule out assay-specific artifacts .
  • Molecular Docking Studies: Compare binding modes with co-crystallized ligands to confirm target engagement (e.g., interactions with catalytic residues in enzyme active sites) .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for methyl 2-(3-carbamothioylphenyl)acetate derivatives?

  • Substituent Variation: Synthesize analogs with modified carbamothioyl groups (e.g., replacing thioamide with urea) and assess bioactivity .
  • Dose-Response Profiling: Use IC₅₀ values from cytotoxicity assays (e.g., against HCT-116 colon cancer cells) to quantify potency differences .

Q. What computational strategies are effective for identifying novel biological targets of this compound?

  • Molecular Dynamics (MD) Simulations: Analyze binding stability over 100-ns trajectories to predict off-target interactions (e.g., with kinase domains) .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to screen protein databases (e.g., PDBe or RCSB PDB) for potential targets .

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